molecular formula C19H25N5O2 B2388237 2-Cyclopentyl-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1324339-53-8

2-Cyclopentyl-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No. B2388237
CAS RN: 1324339-53-8
M. Wt: 355.442
InChI Key: NORVRBZKKQAAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H25N5O2 and its molecular weight is 355.442. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopentyl-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopentyl-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiviral Activity

Research by Attaby et al. (2006) explored the synthesis of heterocyclic compounds involving pyridine derivatives, showcasing their antiviral activity against HSV1 and HAV-MBB. This study illustrates the versatility of pyridine-based compounds in developing antiviral agents, a category to which our compound of interest could potentially belong due to its structural similarities F. Attaby, A. Elghandour, M. A. Ali, Yasser M. Ibrahem, 2006.

Antimicrobial Activity

Salimon et al. (2011) investigated 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone for its antimicrobial properties. The study found significant antimicrobial activity, which underscores the potential of oxadiazole derivatives in combating microbial infections. The findings suggest that compounds incorporating oxadiazole rings, similar to the one mentioned, could be explored for antimicrobial applications J. Salimon, N. Salih, Hasan Hussien, 2011.

Anticancer Activity

Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives, including those with pyridinyl substitutions, and evaluated them for anticancer activity. This research highlights the potential of piperazine derivatives in the development of new anticancer agents, providing a context for the exploration of similar compounds Sandeep Kumar, Nikhil Kumar, P. Roy, S. Sondhi, 2013.

Metabolic Pathways

Johnson et al. (2008) detailed the metabolism of a complex compound involving 1,3,4-oxadiazol and pyridin moieties, indicating the metabolic pathways and conjugation reactions it undergoes. This study provides insight into how structurally complex compounds are metabolized, which is crucial for understanding the pharmacokinetics of new drugs Benjamin M Johnson, A. Kamath, J. Leet, Xiaohong Liu, R. Bhide, R. Tejwani, Yueping Zhang, L. Qian, Donna D. Wei, L. Lombardo, Y. Shu, 2008.

Tuberculostatic Activity

Foks et al. (2004) synthesized oxadiazole and triazole derivatives and assessed their tuberculostatic activity. The study's findings suggest the potential of these derivatives in treating tuberculosis, indicating a research pathway for the compound due to its oxadiazole component H. Foks, D. Pancechowska-Ksepko, M. Janowiec, Z. Zwolska, E. AUGUSTYNOWICZ-KOPEĆ, 2004.

properties

IUPAC Name

2-cyclopentyl-1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-14-21-19(22-26-14)16-6-7-17(20-13-16)23-8-10-24(11-9-23)18(25)12-15-4-2-3-5-15/h6-7,13,15H,2-5,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORVRBZKKQAAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CC4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone

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